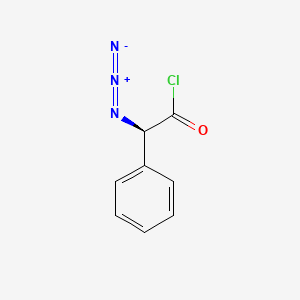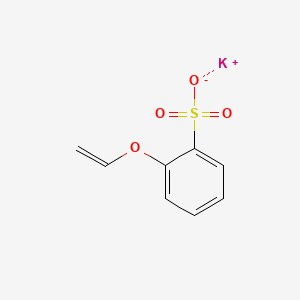
Potassium vinyloxybenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium vinyloxybenzenesulphonate is a chemical compound with the molecular formula C8H7KO4S. It is known for its unique structure, which includes a vinyl ether group attached to a benzene ring that is further substituted with a sulfonate group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium vinyloxybenzenesulphonate can be synthesized through several methods. One common approach involves the reaction of potassium hydroxide with vinyloxybenzenesulfonic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium vinyloxybenzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: The vinyl ether group can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The sulfonate group can participate in substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl ether group can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can yield a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Potassium vinyloxybenzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials .
Mecanismo De Acción
The mechanism of action of potassium vinyloxybenzenesulphonate involves its interaction with various molecular targets. The vinyl ether group can participate in electrophilic addition reactions, while the sulfonate group can engage in ionic interactions with other molecules. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to potassium vinyloxybenzenesulphonate include:
- Sodium vinyloxybenzenesulphonate
- Potassium vinyloxybenzenesulfonate
- Vinyl sulfone derivatives
Uniqueness
This compound is unique due to its specific combination of a vinyl ether group and a sulfonate group attached to a benzene ring. This unique structure imparts distinct reactivity and functional properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
25131-27-5 |
|---|---|
Fórmula molecular |
C8H7KO4S |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
potassium;2-ethenoxybenzenesulfonate |
InChI |
InChI=1S/C8H8O4S.K/c1-2-12-7-5-3-4-6-8(7)13(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
RWTNDBYQABFGKZ-UHFFFAOYSA-M |
SMILES canónico |
C=COC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


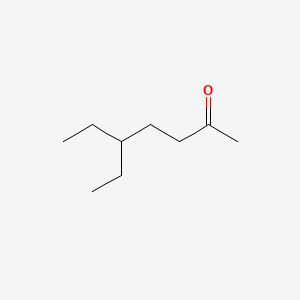
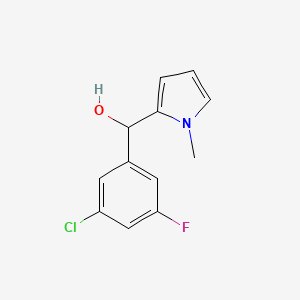

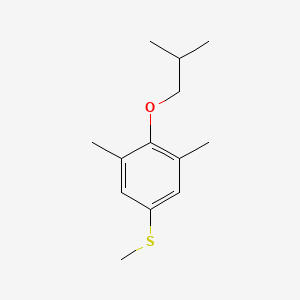
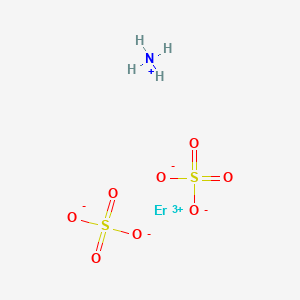
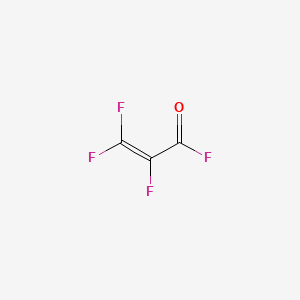
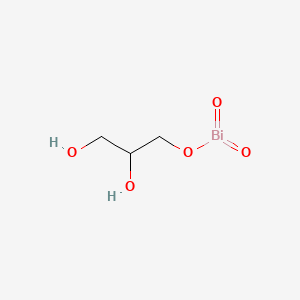
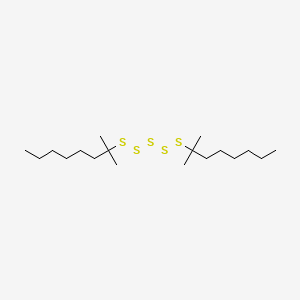
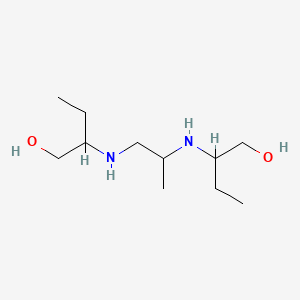

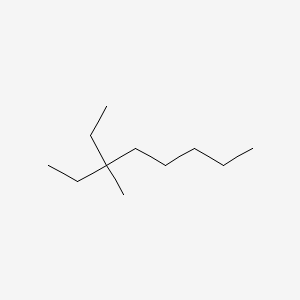
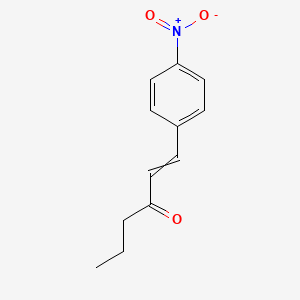
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
